
1,1-Difluoro-2-iodoethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-iodoethene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-iodoethene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor such as 1,1-difluoro-2-bromoethene is treated with an iodide source under suitable conditions. The reaction typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2-iodoethene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form difluoroacetaldehyde or reduced to yield difluoroethane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products like 1,1-difluoro-2-azidoethene or 1,1-difluoro-2-thioethene.
Addition: Compounds such as 1,1,2-trifluoro-2-iodoethane or 1,1-difluoro-2-iodoethane.
Oxidation: Difluoroacetaldehyde.
Reduction: Difluoroethane.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-iodoethene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Potential use in the development of fluorinated bioactive molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: Investigated for its role in the synthesis of fluorinated pharmaceuticals, which often have improved pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 1,1-difluoro-2-iodoethene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new carbon-halogen or carbon-hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoro-2-bromoethene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.
1,1-Difluoro-2-chloroethene: Contains a chlorine atom, leading to variations in chemical behavior and applications.
1,1,2-Trifluoroethene: Has an additional fluorine atom, resulting in distinct physical and chemical properties.
Uniqueness
1,1-Difluoro-2-iodoethene is unique due to the presence of both fluorine and iodine atoms, which impart specific reactivity patterns. The iodine atom’s larger size and lower electronegativity compared to bromine or chlorine make it a better leaving group in substitution reactions, enhancing the compound’s utility in organic synthesis.
Propiedades
IUPAC Name |
1,1-difluoro-2-iodoethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2I/c3-2(4)1-5/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRLFDLSFDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
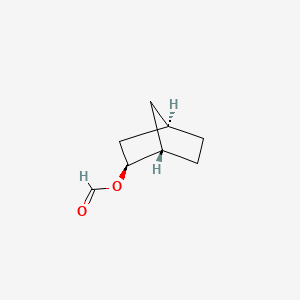
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
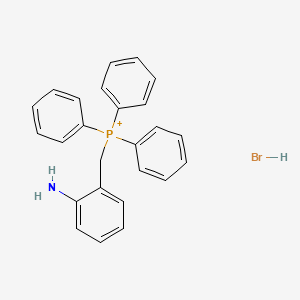
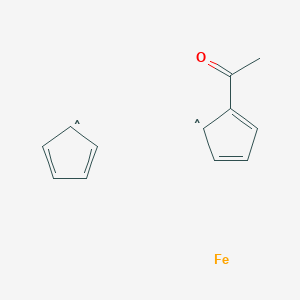
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
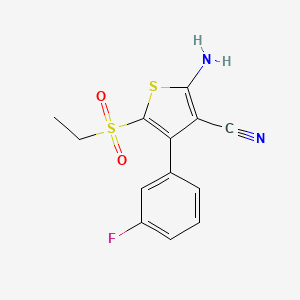
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
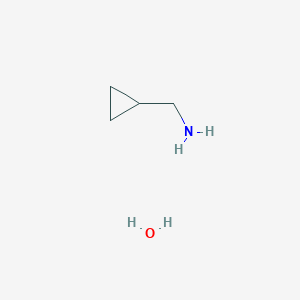

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
